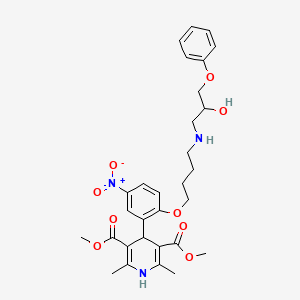

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-((2-hydroxy-3-phenoxypropyl)amino)butoxy)-5-nitrophenyl)-2,6-dimethyl-, dimethyl ester

描述

This compound is a 1,4-dihydropyridine (DHP) derivative characterized by a pyridine ring substituted with two methyl ester groups at positions 3 and 5 and a complex 4-position substituent. The latter includes a 5-nitrophenyl group linked to a butoxy chain terminating in a 2-hydroxy-3-phenoxypropylamino moiety. This structural complexity distinguishes it from classical DHP-based calcium channel blockers (CCBs) like nifedipine or nimodipine, which typically feature simpler substituents at the 4-position .

DHP derivatives are widely used in cardiovascular therapeutics due to their L-type calcium channel-blocking activity. The 5-nitro group on the phenyl ring is a notable deviation from the more common 3-nitro or 2-nitro substituents in related drugs, which may influence electronic distribution and redox stability . The hydroxy and phenoxy groups in the side chain could enhance hydrogen bonding with biological targets or improve solubility compared to purely lipophilic analogs .

属性

IUPAC Name |

dimethyl 4-[2-[4-[(2-hydroxy-3-phenoxypropyl)amino]butoxy]-5-nitrophenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N3O9/c1-19-26(29(35)39-3)28(27(20(2)32-19)30(36)40-4)24-16-21(33(37)38)12-13-25(24)41-15-9-8-14-31-17-22(34)18-42-23-10-6-5-7-11-23/h5-7,10-13,16,22,28,31-32,34H,8-9,14-15,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJFGCIETONRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C=CC(=C2)[N+](=O)[O-])OCCCCNCC(COC3=CC=CC=C3)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908407 | |

| Record name | Dimethyl 4-(2-{4-[(2-hydroxy-3-phenoxypropyl)amino]butoxy}-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103434-30-6 | |

| Record name | YM 16151-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103434306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 4-(2-{4-[(2-hydroxy-3-phenoxypropyl)amino]butoxy}-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

YM-16151-4 的合成路线和反应条件在公开文献中没有广泛报道。 已知该化合物是通过一系列化学反应合成的,涉及形成二氢吡啶衍生物。 工业生产方法可能涉及多步有机合成过程,包括硝化、酯化和胺化反应 .

化学反应分析

YM-16151-4 经历各种化学反应,包括:

氧化: 该化合物可在特定条件下氧化形成相应的氧化衍生物。

还原: 可以进行还原反应以修饰化合物中存在的硝基。

取代: 该化合物可以进行取代反应,特别是涉及苯环和二氢吡啶部分。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 由这些反应形成的主要产物取决于所使用的特定条件和试剂 .

科学研究应用

Anticancer Properties

Research has indicated that compounds similar to 3,5-pyridinedicarboxylic acid derivatives exhibit significant anticancer activity. For instance, studies have shown that pyridine derivatives can inhibit cancer cell proliferation in various human cancer lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making them candidates for further development as anticancer agents .

Antimicrobial Activity

Some derivatives of pyridinedicarboxylic acids have demonstrated antimicrobial properties against a range of pathogens. These compounds can be effective against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Drug Development

The unique structure of 3,5-pyridinedicarboxylic acid allows it to serve as a scaffold for drug development. Its ability to modulate biological pathways makes it a promising candidate for designing new therapeutic agents targeting diseases such as cancer and infections. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity .

Formulation in Drug Delivery Systems

Due to its chemical stability and compatibility with various excipients, this compound can be utilized in drug delivery systems. Its ester groups can be modified to create prodrugs that release active pharmaceutical ingredients in a controlled manner. This approach is particularly useful in enhancing the therapeutic index of drugs with poor solubility or stability .

Polymer Chemistry

Pyridinedicarboxylic acids are increasingly used in the synthesis of novel polymers. Their ability to form copolymers with other monomers allows for the development of materials with tailored properties such as increased thermal stability or enhanced mechanical strength. These materials find applications in coatings, adhesives, and advanced composite materials .

Catalysis

The compound's nitrogen-containing structure can also serve as a ligand in coordination chemistry, facilitating various catalytic reactions. This application is particularly relevant in organic synthesis where efficient catalysts are required for producing fine chemicals and pharmaceuticals .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of A549 lung cancer cells with IC50 values < 10 µM. |

| Study 2 | Antimicrobial Efficacy | Showed activity against Staphylococcus aureus with MIC values around 5 µg/mL. |

| Study 3 | Polymer Development | Developed a new copolymer using this compound that exhibited improved thermal stability compared to traditional polymers. |

作用机制

相似化合物的比较

Table 1: Key Structural Features of Selected DHP Derivatives

Pharmacological and Physicochemical Properties

Nitro Group Position and Electronic Effects

The nitro group’s position significantly impacts the electron-withdrawing effects on the DHP ring, which is critical for calcium channel antagonism. The target compound’s 5-nitro substitution (meta to the DHP ring) contrasts with the 3-nitro (meta in nimodipine) or 2-nitro (ortho in nisoldipine) positions.

Ester Group Modifications

The 3,5-dimethyl ester configuration in the target compound increases lipophilicity (logP ~3.6 estimated) compared to nisoldipine (isobutyl ester, logP ~4.2) or nimodipine (methoxyethyl/isopropyl esters, logP ~3.8). Higher lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility .

Side Chain Functionalization

The butoxy-phenoxypropylamino side chain introduces hydrogen-bonding capacity (via the hydroxy group) and aromatic interactions (via phenoxy). This contrasts with simpler alkyl or arylalkyl chains in analogs like nifedipine (benzyl ester) or ACI-INT-600 (piperidinyl ester). Such modifications may improve target specificity or reduce off-site toxicity .

Clinical and Preclinical Implications

- Target Selectivity: The phenoxypropylamino side chain could confer selectivity for vascular smooth muscle over cardiac tissues, a common limitation of first-generation DHPs .

- Synthetic Complexity: The multi-step synthesis required for the butoxy-phenoxypropylamino chain (vs. simpler esters in nifedipine) may impact scalability and cost .

生物活性

3,5-Pyridinedicarboxylic acid, particularly in its dihydro and ester forms, has garnered significant attention in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of the compound 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-((2-hydroxy-3-phenoxypropyl)amino)butoxy)-5-nitrophenyl)-2,6-dimethyl-, dimethyl ester . The focus will be on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity:

- Molecular Formula : C18H22N4O5

- Molecular Weight : 370.39 g/mol

- Key Functional Groups : Dihydropyridine ring, nitrophenyl group, and phenoxypropyl amine.

Pharmacological Activities

Research indicates that derivatives of 3,5-pyridinedicarboxylic acid exhibit various biological activities. The following table summarizes key pharmacological properties observed in studies:

The mechanisms through which 3,5-pyridinedicarboxylic acid derivatives exert their effects include:

- Calcium Channel Modulation : Compounds like nicardipine (related to 3,5-pyridinedicarboxylic acid) are known calcium channel blockers that help reduce blood pressure by relaxing vascular smooth muscle.

- Nucleophilic Substitution Reactions : The presence of reactive functional groups allows for interactions with various biological targets such as enzymes and receptors.

- Nitric Oxide Release : Some studies suggest that these compounds may stimulate nitric oxide production, contributing to their vasodilatory effects.

Case Studies

-

Antihypertensive Effects in Animal Models :

A study conducted on asymmetrically substituted 1,4-dihydro derivatives demonstrated superior antihypertensive activity compared to symmetrical counterparts. The compound 3-ethyl-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate was highlighted for its efficacy in reducing blood pressure in hypertensive rats . -

Cerebral Vasodilatory Activity :

In comparative studies with established vasodilators like papaverine and nifedipine, certain derivatives exhibited significant cerebral vasodilatory effects. This suggests potential applications in treating conditions like ischemic stroke . -

Antimicrobial Screening :

A series of peptides synthesized from 3,5-pyridinedicarboxylic acid were screened for antimicrobial activity. Results indicated promising activity against several bacterial strains, showcasing the compound's versatility beyond cardiovascular applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。